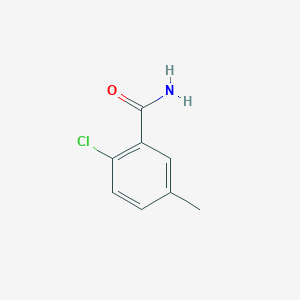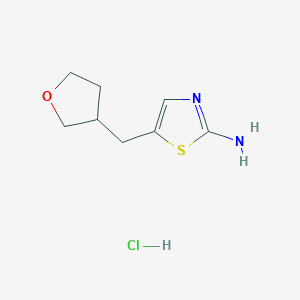![molecular formula C20H19N3O2 B2382604 (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone CAS No. 1796887-27-8](/img/structure/B2382604.png)
(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone has been studied for its potential applications in various fields. In medicinal chemistry, it has shown promising activity against cancer cells and has been studied as a potential anti-cancer agent. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, it has been studied for its potential use in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and proteins involved in cancer cell growth and neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has the potential to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone in lab experiments is its synthetic accessibility. The synthesis method is relatively simple and can be easily scaled up for larger quantities. However, one limitation is that the compound is not commercially available and must be synthesized in the lab.
Future Directions
There are several future directions for research on (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone. One direction is to further study its potential as an anti-cancer agent and to investigate its mechanism of action. Another direction is to study its potential as a neuroprotective agent and to investigate its effects in animal models of neurodegenerative diseases. In addition, further research is needed to fully understand the biochemical and physiological effects of this compound. Finally, there is potential for this compound to be used in the development of new materials and as a catalyst in organic reactions, which could also be explored in future research.
Synthesis Methods
The synthesis method of (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone involves the reaction of 2-bromo-1-(benzo[d]oxazol-2-yl)pyrrolidine with 1H-indole-2-carbaldehyde in the presence of a base. The resulting product is then treated with a reducing agent to obtain the final compound.
properties
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19(22-13-11-14-6-1-3-8-16(14)22)17-9-5-12-23(17)20-21-15-7-2-4-10-18(15)25-20/h1-4,6-8,10,17H,5,9,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLONCVWCSPGIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CCC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2382528.png)

![1-(2,3-Dichlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2382531.png)
![2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2382532.png)


![6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one](/img/structure/B2382537.png)



![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B2382544.png)